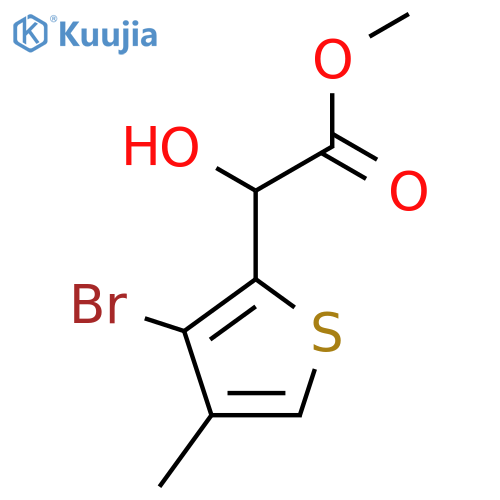

Cas no 2229466-95-7 (methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate)

2229466-95-7 structure

商品名:methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate

- 2229466-95-7

- EN300-1919923

-

- インチ: 1S/C8H9BrO3S/c1-4-3-13-7(5(4)9)6(10)8(11)12-2/h3,6,10H,1-2H3

- InChIKey: TWBLNMHASZQHQO-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CSC=1C(C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 263.94558g/mol

- どういたいしつりょう: 263.94558g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919923-0.1g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 0.1g |

$1804.0 | 2023-09-17 | ||

| Enamine | EN300-1919923-1.0g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 1g |

$2050.0 | 2023-06-02 | ||

| Enamine | EN300-1919923-5.0g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 5g |

$5949.0 | 2023-06-02 | ||

| Enamine | EN300-1919923-10.0g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 10g |

$8819.0 | 2023-06-02 | ||

| Enamine | EN300-1919923-10g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 10g |

$8819.0 | 2023-09-17 | ||

| Enamine | EN300-1919923-0.5g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 0.5g |

$1968.0 | 2023-09-17 | ||

| Enamine | EN300-1919923-2.5g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 2.5g |

$4019.0 | 2023-09-17 | ||

| Enamine | EN300-1919923-5g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 5g |

$5949.0 | 2023-09-17 | ||

| Enamine | EN300-1919923-0.05g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 0.05g |

$1723.0 | 2023-09-17 | ||

| Enamine | EN300-1919923-0.25g |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate |

2229466-95-7 | 0.25g |

$1887.0 | 2023-09-17 |

methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2229466-95-7 (methyl 2-(3-bromo-4-methylthiophen-2-yl)-2-hydroxyacetate) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量